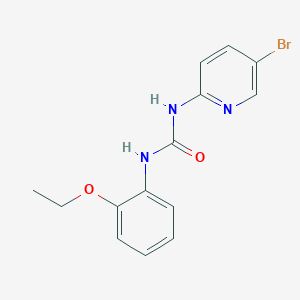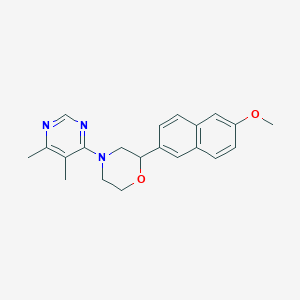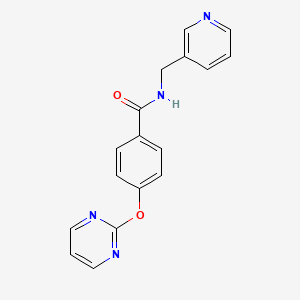![molecular formula C14H11ClN4S B5322460 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)
2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and fungi through the disruption of their cell membranes. The compound's anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in living organisms. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. The compound has also been found to have an effect on the central nervous system, exhibiting sedative and anxiolytic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a useful compound for studying the effects of antimicrobial agents on microorganisms and fungi. However, the compound's toxicity and potential side effects must be carefully considered when using it in experiments.
Future Directions
There are several future directions for research on 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One area of interest is its potential use as a catalyst in organic synthesis reactions. Further studies are needed to investigate its catalytic activity and selectivity in various reactions. Another direction for future research is the development of new derivatives of the compound with improved antimicrobial, antifungal, and anticancer activities. Additionally, the compound's potential use as a therapeutic agent for various diseases and disorders should be further explored.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial and antifungal activity, as well as its potential use as a catalyst and therapeutic agent, make it a valuable compound for further investigation.
Synthesis Methods
The synthesis of 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2-chlorobenzyl chloride, sodium azide, and 2-mercaptopyridine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Scientific Research Applications
2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-11-6-2-1-5-10(11)9-20-14-17-13(18-19-14)12-7-3-4-8-16-12/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJISZRRKNNYNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)

![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)

![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)

![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)
![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)
